
Fructose-1,6-diphosphate magnesium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Fructose-1,6-diphosphate magnesium salt can be synthesized through enzymatic processes. One method involves the enzymatic conversion of adenosine 5’-diphosphate to adenosine 5’-triphosphate using an acetate kinase-containing microorganism, followed by the conversion of a substrate capable of being converted to glucose or fructose to fructose-1,6-diphosphate . The magnesium salt form can be obtained by reacting fructose-1,6-diphosphate with a magnesium-containing compound .
Industrial Production Methods
Industrial production of fructose-1,6-diphosphate typically involves yeast-mediated phosphorylation. This process uses yeast and a nutrient mixture containing glucose and inorganic phosphoric acid. The yeast is pre-treated to increase cell wall permeability, allowing for the synthesis of fructose-1,6-diphosphate through fermentation .
化学反応の分析
Types of Reactions
Fructose-1,6-diphosphate magnesium salt undergoes various biochemical reactions, primarily within the glycolytic pathway. It is involved in oxidation-reduction reactions and can be split into dihydroxyacetone phosphate and glyceraldehyde-3-phosphate by the enzyme aldolase .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include enzymes such as aldolase, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase . These reactions typically occur under physiological conditions, such as neutral pH and body temperature.
Major Products Formed
The major products formed from the reactions of this compound include dihydroxyacetone phosphate and glyceraldehyde-3-phosphate, which are further metabolized in the glycolytic pathway .
科学的研究の応用
Fructose-1,6-diphosphate magnesium salt has a wide range of scientific research applications:
作用機序
Fructose-1,6-diphosphate magnesium salt exerts its effects through several mechanisms:
類似化合物との比較
Fructose-1,6-diphosphate magnesium salt can be compared with other similar compounds such as:
Fructose-1,6-diphosphate calcium salt: Similar in structure but contains calcium instead of magnesium.
Fructose-1,6-diphosphate trisodium salt: Another derivative used in biochemical studies, particularly in the synthesis of nanostructures.
This compound is unique due to its specific interactions with magnesium ions, which can influence its biochemical properties and applications.
特性
分子式 |
C6H12MgO12P2 |
|---|---|
分子量 |
362.41 g/mol |
IUPAC名 |
magnesium;[(2R,3R,5S)-3,4,5-trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C6H14O12P2.Mg/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15;/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15);/q;+2/p-2/t3-,4+,5?,6+;/m1./s1 |
InChIキー |
NKZNNLMUFZCZLJ-ZHVXJHSSSA-L |
異性体SMILES |
C([C@@H]1[C@@H](C([C@@](O1)(COP(=O)(O)O)O)O)O)OP(=O)([O-])[O-].[Mg+2] |
正規SMILES |
C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)([O-])[O-].[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-[3-(1-naphthalen-1-ylethylamino)pyrrolidin-1-yl]phenyl]acetic acid](/img/structure/B13392755.png)
![(+)-1,13-Bis[di(3,5-dimethylphenyl)phosphino]-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene](/img/structure/B13392762.png)
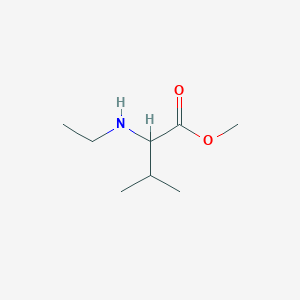
![2-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13392772.png)
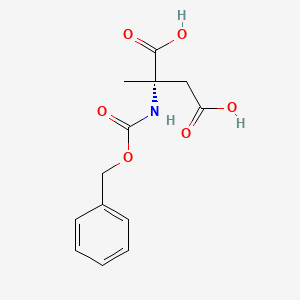
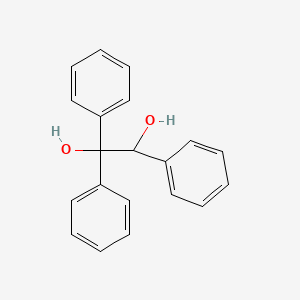

![4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13392794.png)
![2-[2-[[6,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392801.png)
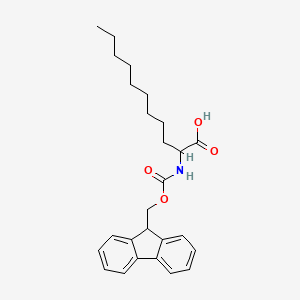
![methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.0^{2,7]dodec-3-ene-3-carboxylate](/img/structure/B13392807.png)
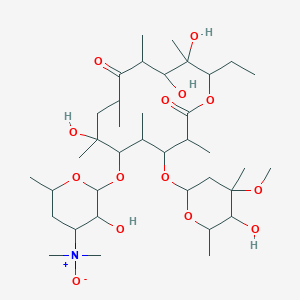
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid](/img/structure/B13392817.png)
